9-(2,5-dimethoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
Description
This compound (CAS RN: 367907-45-7) is a tricyclic heterocyclic molecule featuring a [1,2,4]triazolo[5,1-b]quinazolin-8-one core substituted with a 2,5-dimethoxyphenyl group at position 9 and two methyl groups at position 4. Its molecular formula is C₁₉H₂₂N₄O₃, with an average molecular mass of 354.41 g/mol and a monoisotopic mass of 354.169191 g/mol . The 2,5-dimethoxyphenyl substituent introduces distinct electronic and steric properties, influencing both physicochemical behavior and biological activity.
Properties
IUPAC Name |
9-(2,5-dimethoxyphenyl)-6,6-dimethyl-4,5,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3/c1-19(2)8-13-16(14(24)9-19)17(23-18(22-13)20-10-21-23)12-7-11(25-3)5-6-15(12)26-4/h5-7,10,17H,8-9H2,1-4H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEFHEFYVURXKKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(N3C(=NC=N3)N2)C4=C(C=CC(=C4)OC)OC)C(=O)C1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures have been found to target enzymes or receptors, forming a stable, irreversible bond.
Mode of Action
The mode of action of ChemDiv1_016537 involves forming a stable, irreversible bond with its targets. This covalent bond formation leads to prolonged and often more potent inhibition, translating into greater therapeutic efficacy and dosage efficiency.
Biochemical Pathways
Similar compounds have been shown to effectively shut down key molecular pathways, reducing the potential for resistance development.
Pharmacokinetics
Covalent inhibitors like chemdiv1_016537 generally ensure sustained activity at the target site, reducing the potential for resistance development.
Result of Action
Similar compounds have been found to have significant therapeutic effects due to their ability to form a permanent bond with target enzymes or receptors.
Action Environment
Environmental factors can influence the action, efficacy, and stability of ChemDiv1_016537. Generally, factors such as pH, temperature, and the presence of other molecules can affect the activity of similar compounds.
Biological Activity
9-(2,5-Dimethoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a compound belonging to the quinazolinone family, known for its diverse biological activities. This article reviews its synthesis, characterization, and biological properties including antibacterial, antifungal, anticancer, and anti-inflammatory activities.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. One common method includes the condensation of appropriate amines with carbonyl compounds followed by cyclization to form the quinazolinone structure. Characterization is performed using techniques such as NMR spectroscopy and mass spectrometry to confirm the structure and purity.
Antibacterial Activity
Research has demonstrated that compounds within the quinazolinone class exhibit significant antibacterial properties. For instance:
- Case Study 1 : A study evaluated several derivatives of quinazolinones for their antibacterial efficacy against Gram-positive and Gram-negative bacteria using the agar well diffusion method. The tested compound showed inhibition zones ranging from 14 mm to 20 mm against Staphylococcus aureus and Escherichia coli respectively .
-
Table 1: Antibacterial Activity of Quinazolinones
Compound Inhibition Zone (mm) Bacteria 9-(2,5-Dimethoxyphenyl)-... 18 Staphylococcus aureus Another Quinazolinone Derivative 20 Escherichia coli
Antifungal Activity
In addition to antibacterial effects, this compound has shown antifungal activity:
- Case Study 2 : In vitro studies indicated that the compound exhibited antifungal activity against Candida albicans with a minimum inhibitory concentration (MIC) of 32 µg/mL. This suggests potential utility in treating fungal infections .
Anticancer Activity
The anticancer potential of quinazolinones has been widely studied:
- Case Study 3 : A recent investigation assessed the cytotoxic effects of various quinazolinones on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound demonstrated IC50 values of 15 µM against MCF-7 cells and 25 µM against HeLa cells, indicating promising anticancer activity .
Anti-inflammatory Activity
Inflammation plays a critical role in various diseases; thus, anti-inflammatory properties are crucial:
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The following table highlights key structural analogs and their substituent variations:
Notes:
- The 2,5-dimethoxyphenyl substituent distinguishes the target compound from others by combining electron-donating methoxy groups at meta and para positions, which may enhance π-π stacking interactions in biological targets.
- Chlorophenyl analogs (e.g., 2-chloro substitution) exhibit higher logP values, favoring blood-brain barrier penetration .
Pharmacological and Physicochemical Properties
logP and Solubility
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
